Tetraethylammonium hydroxide

説明

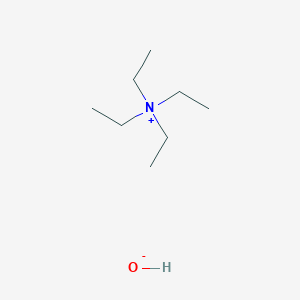

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

tetraethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGJRHZIDJQFCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetraethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883222 | |

| Record name | Tetraethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-98-5 | |

| Record name | Tetraethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8VU41B1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparations

Electrolytic Synthesis Techniques

Electrochemical methods provide a direct route to synthesizing tetraethylammonium (B1195904) hydroxide (B78521) from its corresponding salts, offering high purity and the potential for continuous operation.

A prominent method for producing high-purity tetraethylammonium hydroxide involves continuous electrolysis using a two-chamber, ion-exchange membrane device. google.com In this system, an aqueous solution of a tetraethylammonium salt, such as tetraethylammonium chloride (TEAC), is introduced into the anode chamber. google.comresearchgate.net A dilute solution of this compound is placed in the cathode chamber to start the process. google.com

When an electric current is applied, the tetraethylammonium salt in the anolyte dissociates. The tetraethylammonium cations ((C₂H₅)₄N⁺) migrate across the cation exchange membrane from the anode chamber into the cathode chamber. google.com Simultaneously, water in the cathode chamber is electrolyzed to produce hydroxide ions (OH⁻) and hydrogen gas (H₂). google.com The (C₂H₅)₄N⁺ cations combine with the newly formed OH⁻ ions to generate this compound. google.com In the anode chamber, the corresponding anions (e.g., Cl⁻) are oxidized, producing gases like oxygen and chlorine. google.com This continuous process, where raw materials are constantly fed and products are removed, allows for stable concentrations within the chambers, which enhances current efficiency and product conversion rates. google.com

The efficiency and economic viability of the electrolytic process are highly dependent on the optimization of key electrochemical parameters. Research has focused on fine-tuning variables such as current density, temperature, and the concentrations of the anolyte and catholyte to minimize energy consumption and maximize yield. researchgate.net

One study identified optimal conditions for the electrolysis of tetraethylammonium chloride, achieving a current efficiency of 81.81% and reducing electrolysis energy consumption to 427.58 kWh per ton of a 25% this compound solution. researchgate.net The specific parameters are detailed in the table below.

Optimized Parameters for Electrolytic Synthesis

| Parameter | Optimal Value |

|---|---|

| Current Density | 1,200 A·m⁻² |

| Temperature | 80°C |

| Anode Chamber TEAC Concentration | 3 mol·L⁻¹ |

| Cathode Chamber TEAH Concentration | 1 mol·L⁻¹ |

Data from a study on optimizing the synthesis of TEAH from TEAC. researchgate.net

Ion Exchange Resin Methodologies

Ion exchange represents a common and effective technique for converting tetraethylammonium salts into the corresponding hydroxide through a metathesis reaction.

This method is based on the principle of salt metathesis, where a tetraethylammonium salt is converted using a hydroxide-loaded ion exchange column. wikipedia.org A solution of a tetraethylammonium halide, such as tetraethylammonium bromide or tetraethylammonium chloride, is passed through a column containing a strong basic anion exchange resin. wikipedia.orggoogle.com This resin is pre-treated and loaded with hydroxide (OH⁻) ions. chemicalbook.com

As the salt solution flows through the column, the halide anions (e.g., Br⁻ or Cl⁻) in the solution are exchanged for the hydroxide ions bound to the resin. google.comchemicalbook.com The tetraethylammonium cations pass through unaffected and combine with the released hydroxide ions, forming a dilute aqueous solution of this compound. google.com This resulting solution is often concentrated under reduced pressure to achieve the desired final concentration. google.com

The effectiveness of the ion exchange process hinges on several factors, including the efficiency of the exchange and the purity of the final product. The degree of exchange can be optimized by adjusting parameters such as the reaction temperature and the physical dimensions of the exchange column. researchgate.net For instance, in the synthesis of a similar compound, an exchange degree greater than 86% was achieved by maintaining a temperature of 15°C and using a column with a height-to-diameter ratio of 15. researchgate.net

Multi-Step Organic Synthesis Pathways

Beyond electrochemical and ion exchange methods, this compound can also be prepared through more traditional multi-step organic synthesis routes. These pathways typically involve the initial synthesis of a tetraethylammonium salt followed by a conversion step.

One documented pathway involves a two-stage process. chemicalbook.com

Step 1: Diethyl sulfate (B86663) and triethylamine (B128534) are reacted in an ethanol (B145695) solvent within a sealed autoclave. The reaction is conducted at an elevated temperature and pressure (140°C and 1.0 MPa) for approximately four hours. chemicalbook.com

Step 2: The resulting reaction mixture is cooled and then treated with sodium hydroxide. This second stage is performed at a much lower temperature (45°C) for another four hours. chemicalbook.com

Following these reaction steps, the final product is isolated through filtration and distillation of the solvent, yielding a this compound solution with a reported total reaction yield of 95.7%. chemicalbook.com

Another common initial step in these pathways is the reaction of triethylamine with an ethyl halide, such as ethyl chloride or ethyl iodide, to produce the corresponding tetraethylammonium halide salt. google.comwikipedia.org This salt can then be converted to this compound, often using one of the ion exchange methods described previously. google.com

Reactions Involving Triethylamine and Alkyl Halides (e.g., Ethyl Chloride, Diethyl Sulfate)

The synthesis of this compound (TEAH) typically begins with the formation of a tetraethylammonium salt through a quaternization reaction. This foundational step involves the reaction of a tertiary amine, specifically triethylamine, with an alkyl halide. The general chemical equation for this process is: Et₃N + EtX → Et₄N⁺X⁻ wikipedia.org

In this reaction, Et₃N represents triethylamine, EtX is an ethyl halide (such as ethyl chloride or ethyl iodide), and Et₄N⁺X⁻ is the resulting tetraethylammonium halide salt. wikipedia.org This method is effective for preparing salts like tetraethylammonium iodide. wikipedia.org

One common industrial approach involves reacting triethylamine with ethyl chloride in an aprotic solvent, such as acetone (B3395972). google.com The reaction is typically conducted in an autoclave under controlled temperature and pressure. To facilitate the reaction, a surfactant may also be introduced into the mixture. google.com The initial product of this synthesis is tetraethylammonium chloride, which serves as an intermediate. google.com

An alternative and widely documented method utilizes diethyl sulfate as the alkylating agent instead of an ethyl halide. In a specific example, triethylamine and diethyl sulfate are reacted in a 1:1 molar ratio within an ethanol solvent. chemicalbook.com The mixture is heated in an autoclave to approximately 140°C under a pressure of 1.0 MPa for about four hours. chemicalbook.com

Once the tetraethylammonium salt (e.g., chloride, bromide, or ethyl sulfate) is synthesized, it must be converted into this compound. This is commonly achieved through methods such as salt metathesis using a hydroxide-loaded ion-exchange resin, reaction with silver oxide, or, more recently, through electrolysis. wikipedia.orgresearchgate.net The ion-exchange method involves passing an aqueous solution of the tetraethylammonium salt through a column containing a strong basic anion resin, which exchanges the halide anions for hydroxide ions. google.com

Reaction Condition Optimization for Enhanced Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the tetraethylammonium salt intermediate, which directly impacts the efficiency of the final TEAH production. Key parameters that are manipulated include the molar ratio of reactants, temperature, pressure, solvent type, and reaction duration.

Research and patent literature demonstrate that adjusting these variables can lead to significant improvements in yield. For instance, the molar ratio of the alkylating agent to triethylamine is a crucial factor. In the synthesis of tetraethylammonium chloride from ethyl chloride and triethylamine, increasing the molar ratio of ethyl chloride to triethylamine from 1:1 to 3:1 has been shown to increase the product yield. google.com A process using a 2:1 molar ratio of ethyl chloride to triethylamine in acetone at 100°C for 48 hours reported a yield of 89.6%, while increasing the ratio to 3:1 under similar conditions boosted the yield to 90.7%. google.com

The following table summarizes findings from various studies on the optimization of reaction conditions for the synthesis of the tetraethylammonium chloride intermediate.

| Reactants | Molar Ratio (Alkyl Halide:Triethylamine) | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Ethyl Chloride, Triethylamine | 2:1 | Acetone | 100 | Not specified | 48 | 89.6 | google.com |

| Ethyl Chloride, Triethylamine | 3:1 | Acetone | 100 | Not specified | Not specified | 90.7 | google.com |

| Ethyl Chloride, Triethylamine | 1.4:1 | Acetonitrile | 140 | 0.4 (Initial N₂) | 6 | 98.55 | researchgate.net |

| Diethyl Sulfate, Triethylamine | 1:1 | Ethanol | 140 | 1.0 | 4 | 95.7 (Final TEAH) | chemicalbook.com |

Innovations in High-Purity this compound Production for Research Applications

The demand for high-purity and ultra-pure this compound has grown significantly, driven by its critical role in advanced research and high-technology sectors such as semiconductor manufacturing, photovoltaics, and zeolite synthesis. lucintel.comsacheminc.com In these applications, the presence of metallic and halide impurities can be detrimental, necessitating production methods that yield TEAH with impurity levels in the parts-per-billion (ppb) range. epo.orggoogle.com

A primary innovation in high-purity TEAH production is the use of electrolysis in a two-chamber ion-exchange membrane cell. google.com This method offers a distinct advantage over traditional chemical conversion routes by avoiding the introduction of contaminants. The process involves:

An electrolytic cell is divided into an anode chamber and a cathode chamber by a cation-exchange membrane. google.com

An aqueous solution of a tetraethylammonium salt, such as tetraethylammonium bromide or chloride, is continuously fed into the anode chamber. google.com

A dilute solution of TEAH is placed in the cathode chamber to start the process. google.com

When an electric current is applied, the positively charged tetraethylammonium (Et₄N⁺) cations migrate from the anode chamber, across the cation-exchange membrane, and into the cathode chamber. google.com

Simultaneously, water in the cathode chamber is electrolyzed to produce hydroxide ions (OH⁻) and hydrogen gas. The Et₄N⁺ cations combine with the newly formed OH⁻ ions to generate a high-purity TEAH solution, while anions from the feed salt remain in the anode chamber. google.com

| Parameter | Anode Chamber | Cathode Chamber | Operating Conditions | Source |

|---|---|---|---|---|

| Raw Material | Aqueous solution of tetraethylammonium salt (e.g., chloride, bromide) | Dilute aqueous solution of TEAH (starter) and supplementary water | Current Density: 800–2000 A/m²

| [ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-S2Fnn1mnc-inDVDVOf0Rqf2ctbt4PDbTAlyduwgxwI20MR2lTcm2UJ1sKQioxzNvkKjll18-n2DwJeLAXtpw6jcbW2b_TK1_KeMQk9oDuweZRuH9WsY2hg2d-SBLxyIicqLzS1lG-MI5UnQ%3D)] |

| Initial Concentration | 30%–50% | 2%–5% | ||

| Product | Dilute acid solution | 5%–30% High-purity TEAH solution |

Another significant innovation targets the removal of residual impurities, particularly "latent" non-ionic halides that are difficult to remove with standard methods. A patented process involves a pre-treatment step where an impure TEAH solution is heated to a temperature between 50°C and 200°C for a period ranging from 0.1 hours to 4 days. epo.org This thermal treatment effectively converts the latent, non-ionic halides into their ionic form. The solution is then subjected to electrolysis, where the now-ionic halides can be efficiently removed, resulting in a final product with exceptionally low halide concentrations (e.g., below 4 ppm). epo.org

Chemical Reactivity and Mechanistic Investigations

Fundamental Acid-Base Chemistry and Deprotonation

At the core of tetraethylammonium (B1195904) hydroxide's utility is its character as a strong organic base. sigmaaldrich.comfishersci.cacenmed.com This property dictates its behavior in both aqueous and non-aqueous media, primarily through the process of deprotonation.

Role as a Strong Organic Base in Aqueous Solutions

In aqueous solutions, tetraethylammonium hydroxide (B78521) is highly alkaline. wikipedia.org It is considered a strong organic base, a characteristic that makes it useful for adjusting the pH of acidic mobile phases in chromatography. fishersci.cacenmed.com The compound is typically available as a solution in water, often at concentrations such as 35% w/w. fishersci.ca It is miscible with water and exists as hydrates, with several forms like NEt₄OH·xH₂O (where x can be 4, 5, or 9) having been crystallized. wikipedia.org In these structures, the tetraethylammonium (Et₄N⁺) cations and hydroxide (OH⁻) anions are well-separated, with the hydroxide ions being linked to water molecules through hydrogen bonds. wikipedia.org Anhydrous tetraethylammonium hydroxide has not been isolated. wikipedia.org

The strength of this compound as a base is a key factor in its industrial applications, which include its use in the manufacturing of photovoltaic chemicals and advanced ceramics. fishersci.ca

Mechanisms of Substrate Deprotonation in Organic Reactions

Deprotonation is a fundamental chemical reaction where a proton (H⁺) is removed from a molecule by a base. assaygenie.com this compound, being a strong base, facilitates this process, leading to the formation of a conjugate base of the substrate. assaygenie.com The driving force for deprotonation is often the stabilization of the resulting anion, which can occur through effects like resonance or charge delocalization. assaygenie.com

In organic reactions, the hydroxide ion (OH⁻) from TEAOH is the active species that abstracts a proton from a substrate. assaygenie.comyoutube.com This process is crucial in many synthetic transformations. While the hydroxide ion is a strong base, mechanistic studies on related quaternary ammonium (B1175870) hydroxides, like tetramethylammonium (B1211777) hydroxide (TMAH), suggest that the deprotonation mechanism can be complex. nih.gov For instance, in some cases, the hydroxide ion may not directly abstract a proton but rather acts as a catalyst, activating a water molecule to perform the deprotonation. nih.gov This "proton shuttle" mechanism involves the formation of a transition state where the proton is transferred between the substrate, the base, and a solvent molecule. masterorganicchemistry.com The specific mechanism can be influenced by factors such as the solvent, the nature of the substrate, and the reaction conditions.

The deprotonation of a molecule increases its electron density, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com This principle is fundamental to the use of TEAOH as a catalyst in various organic reactions.

Reaction Pathways in Organic Synthesis

The basicity and nucleophilicity of the hydroxide ion, along with the properties of the tetraethylammonium cation, enable TEAOH to participate in and promote several types of organic reactions.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, a nucleophile attacks an electron-deficient center and replaces a leaving group. The hydroxide ion from this compound can act as a nucleophile. However, its role is often more complex than that of a simple direct nucleophile.

Studies on the degradation of similar quaternary ammonium compounds, such as tetramethylammonium hydroxide, in alkaline conditions have shown that a direct Sₙ2 attack by the hydroxide ion on the alkyl groups can occur, leading to the formation of an alcohol (methanol in the case of TMAH) and the corresponding tertiary amine. acs.orgacs.org This reaction pathway is a direct demonstration of the hydroxide ion acting as a nucleophile.

Furthermore, this compound is used as a phase-transfer catalyst. sigmaaldrich.com In this role, the tetraethylammonium cation facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. This allows for reactions between water-insoluble organic compounds and water-soluble nucleophiles like hydroxide.

Elimination Reactions, Including Hofmann Degradation

This compound is a key reagent in elimination reactions, most notably the Hofmann elimination. masterorganicchemistry.com This reaction involves the thermal decomposition of a quaternary ammonium hydroxide salt to form an alkene and a tertiary amine. libretexts.org The reaction typically proceeds through an E2 mechanism. masterorganicchemistry.com

A defining feature of the Hofmann elimination is its regioselectivity, which follows the "Hofmann rule." This rule states that the major product is the least substituted alkene, which is generally the less stable isomer. masterorganicchemistry.combyjus.com This is in contrast to the Zaitsev rule, which predicts the formation of the more substituted, more stable alkene as the major product in many other elimination reactions. masterorganicchemistry.com The preference for the Hofmann product is attributed to the steric bulk of the tetraalkylammonium leaving group. masterorganicchemistry.comyoutube.com The large size of the leaving group hinders the approach of the base to the more sterically hindered internal β-hydrogens, making the abstraction of a proton from the less sterically hindered terminal position more favorable. youtube.com

The process often begins with the exhaustive methylation of an amine with an excess of methyl iodide to form a quaternary ammonium iodide. byjus.com This salt is then treated with silver oxide and water to replace the iodide ion with a hydroxide ion, forming the quaternary ammonium hydroxide. libretexts.orgbyjus.com Subsequent heating induces the elimination reaction. libretexts.org

Formation of Tetraethylammonium Salts via Acid-Base Neutralization

A fundamental reaction of this compound is its neutralization with acids to form tetraethylammonium salts and water. wikipedia.orgnih.gov This is a classic acid-base reaction.

The general equation for this reaction is: Et₄NOH + HX → Et₄NX + H₂O wikipedia.org

In this reaction, HX represents a generic acid, and Et₄NX is the resulting tetraethylammonium salt. wikipedia.org This method is a straightforward way to synthesize a wide variety of tetraethylammonium salts with different anions (X⁻). The choice of the acid determines the anion of the resulting salt.

This reaction is also significant in the preparation of this compound itself. It is often prepared from a tetraethylammonium halide (like tetraethylammonium bromide) through a process called salt metathesis. wikipedia.org This can be achieved by using a hydroxide-loaded ion-exchange column or by reacting the halide salt with a base like silver oxide in the presence of water. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | (C₂H₅)₄NOH or C₈H₂₁NO | wikipedia.orgfishersci.ca |

| Molar Mass | 147.26 g/mol | wikipedia.orgfishersci.ca |

| Appearance | Colorless solution | wikipedia.org |

| CAS Number | 77-98-5 | wikipedia.orgfishersci.ca |

| Common Abbreviation | TEAOH or Et₄NOH | wikipedia.org |

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of this compound are fundamentally tied to the behavior of the tetraethylammonium (TEA) cation, which is widely used as a supporting electrolyte in electrochemical studies.

The electrochemical stability of the solvent is a critical factor in studies involving tetraethylammonium (TEA) salts. During anodic oxidation, particularly at high potentials, the solvent itself can be oxidized, competing with the oxidation of the target substrate and reducing the efficiency of the reaction. nsf.gov For instance, in the Shono oxidation of sulfonamides using tetraethylammonium tetrafluoroborate (B81430) (Et4NBF4) as the electrolyte, the oxidation of methanol (B129727) as a solvent was observed at the high potentials required to oxidize electron-poor substrates. nsf.gov

This competitive solvent oxidation prompted investigations into alternative solvents with greater resistance to anodic oxidation. Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have been identified as more robust options due to their significantly higher oxidation potentials. nsf.gov This allows for the successful electrolysis of substrates that would otherwise be incompatible with standard alcoholic solvents. nsf.gov The choice of electrolyte, such as tetramethylammonium tetrafluoroborate (Me4NBF4), can also improve Faradaic efficiency. nsf.gov Studies on the closely related tetrabutylammonium (B224687) (TBA) cation show that oxidation can occur on the alkyl side chain, generating a carbocation that is then susceptible to nucleophilic attack by solvent molecules like water or acetonitrile. researchgate.net

Table 1: Calculated Oxidation Potentials of Various Solvents This table illustrates the relative resistance of different solvents to anodic oxidation, a key consideration in electrochemical studies using tetraethylammonium salts.

| Solvent | Calculated Redox Potential (vs. Fc+/Fc0) |

| Methanol | Lower resistance to oxidation |

| Trifluoroethanol (TFE) | 3.04 V |

| Hexafluoroisopropanol (HFIP) | 3.96 V |

| Data sourced from DFT computations mentioned in reference nsf.gov. |

This compound and its derivatives are utilized in various non-aqueous systems where their interactions influence chemical processes. Solutions of the analogous tetramethylammonium hydroxide in mixtures like 2-propanol/methanol are employed for titrations in non-aqueous media, highlighting its role as a strong base in organic solvents. sigmaaldrich.com

In synthetic chemistry, the interactions of this compound with other molecules in non-aqueous or mixed-solvent systems are crucial for crystallization and product formation. For example, the synthesis of tetraethylammonium nimesulide (B1678887) involves dissolving nimesulide in an aqueous solution of this compound. nih.gov The subsequent evaporation of the solvent yields crystals where the tetraethylammonium cations are linked with the nimesulide anions via C–H···O hydrogen bonds, forming a distinct three-dimensional framework. nih.gov This demonstrates the role of the TEA cation in directing the crystal structure through specific, weak intermolecular interactions in a mixed aqueous-organic environment.

Stability and Degradation Mechanisms

The stability of the tetraethylammonium headgroup is a critical parameter, particularly in applications involving elevated temperatures or harsh alkaline conditions.

This compound exhibits defined thermal decomposition pathways. Studies on tetraethylammonium trapped within zeolite structures show that decomposition occurs in a single step between 200-350 °C. researchgate.net The primary volatile products of this decomposition are triethylamine (B128534) and ethylene (B1197577), which is characteristic of a Hofmann elimination reaction. researchgate.net

The general thermal decomposition for tetraalkylammonium hydroxides can be summarized as follows:

2 [R₄N]⁺OH⁻ → 2 NR₃ + R-O-R + H₂O

In the case of the analogous tetramethylammonium hydroxide, the major decomposition products are trimethylamine (B31210) and dimethyl ether. wikipedia.org This suggests that for this compound, the expected products from this pathway would be triethylamine and diethyl ether. The amine product can be readsorbed on acidic surfaces, such as those of zeolites, and undergo further decomposition into lighter amines at higher temperatures. researchgate.net The ethylene produced can also react further to form aliphatic and aromatic hydrocarbons. researchgate.net Complete removal of these organic species from a zeolite structure requires temperatures exceeding 500 °C. researchgate.net

Table 2: Thermal Decomposition of Tetraethylammonium (TEA) Cation This table summarizes the primary decomposition products and conditions for the TEA cation.

| Temperature Range | Primary Decomposition Products | Proposed Mechanism |

| 200-350 °C | Triethylamine, Ethylene | Hofmann Elimination |

| Data sourced from reference researchgate.net. |

The degradation of quaternary ammonium headgroups like tetraethylammonium in alkaline conditions proceeds through two primary, competing mechanisms: direct nucleophilic substitution (SN2) and ylide formation. acs.orgacs.org

SN2 Attack: In this pathway, a hydroxide ion acts as a nucleophile and directly attacks one of the ethyl groups at the α-carbon. This results in the displacement of the triethylamine leaving group and the formation of ethanol (B145695). acs.org

[N(C₂H₅)₄]⁺ + OH⁻ → N(C₂H₅)₃ + C₂H₅OH

Ylide Formation: This mechanism involves a two-step process. First, the hydroxide ion acts as a base, abstracting a proton from a β-carbon of an ethyl group to form a neutral ylide intermediate and a water molecule. acs.orgacs.org Subsequently, the unstable ylide reacts with water, leading to the formation of triethylamine and ethanol. acs.orgacs.org

Step 1 (Ylide formation): [N(C₂H₅)₄]⁺ + OH⁻ ⇌ [N⁺(C₂H₅)₃(C₂H₄⁻)] + H₂O

Step 2 (Reaction with water): The ylide intermediate reacts to form the final products.

Table 3: Comparison of Degradation Mechanisms for Quaternary Ammonium Headgroups This table outlines the key characteristics of the two primary degradation pathways in alkaline conditions.

| Mechanism | Role of Hydroxide (OH⁻) | Key Intermediate | Products |

| SN2 Attack | Nucleophile | Pentacoordinate transition state | Triethylamine, Ethanol |

| Ylide Formation | Base (proton abstraction) | Neutral ylide species | Triethylamine, Ethanol |

| Information synthesized from references acs.org and acs.org. |

Solvation, particularly the presence and concentration of water, significantly impacts the degradation rate of quaternary ammonium hydroxides. acs.org Experimental studies on related benzyltrimethylammonium (B79724) hydroxides have shown that the cations degrade much more rapidly at higher concentrations in water. acs.org This indicates that as the concentration of the ammonium hydroxide solution increases (and the relative water content decreases), the stability of the cation diminishes. acs.org

This phenomenon is crucial in contexts such as anion exchange membranes, where the hydration level of the membrane can directly influence the longevity of the quaternary ammonium functional groups. acs.org The solvation of both the cation and the hydroxide anion is a key parameter in the reaction mechanism, and a higher degree of hydration appears to stabilize the cation against degradation. acs.org

Molecular Interactions and Ionic Bonding

This compound, with the chemical formula [(C₂H₅)₄N]OH, is a quaternary ammonium salt. Its chemical behavior and properties are largely dictated by the interactions between the tetraethylammonium ([TEA]⁺) cation, the hydroxide (OH⁻) anion, and the surrounding solvent molecules, typically water. The compound is characterized by a distinct ionic bond between the bulky organic cation and the small, highly reactive hydroxide anion.

In the solid state, this compound crystallizes as hydrates, with several forms such as the tetrahydrate, pentahydrate, and nonahydrate having been identified. wikipedia.org Anhydrous this compound has not been successfully isolated. wikipedia.org Within these crystalline structures, the [TEA]⁺ cations and hydroxide anions are well-separated. The hydroxide ions are intricately linked to the water molecules of crystallization through extensive hydrogen bonding networks, forming structures such as infinite hydroxide-water ribbons in the case of the tetrahydrate. wikipedia.orgcrystallography.net

The effective ionic radius of the [TEA]⁺ ion is reported to be approximately 0.45 nm, which is comparable to the size of a hydrated potassium ion. wikipedia.org This large size and the hydrophobic nature of the ethyl groups significantly influence how it interacts with water molecules. In aqueous solutions, the [TEA]⁺ cation exhibits hydrophobic hydration. Water molecules in the hydration shell orient themselves with their dipole moments nearly tangent to the sphere of the ion. acs.org This is in contrast to small inorganic cations which typically orient water molecules with the oxygen atom pointing towards the cation. rsc.org

The hydroxide ion, a diatomic anion with the formula OH⁻, is a strong hydrogen bond acceptor. wikipedia.orglsbu.ac.uk Its hydration in aqueous solution is a subject of extensive research, as it is fundamental to many chemical processes. pnnl.govacs.org There has been considerable debate regarding the number of water molecules in the primary hydration shell of the hydroxide ion. While some experimental studies initially suggested a coordination number of three, a combination of theoretical computations, photoelectron spectroscopy, and neutron diffraction data now provides strong evidence for a four-coordinated primary hydration shell for the hydroxide ion in the gas phase and in aqueous solutions. pnnl.govpnas.org These water molecules are strongly hydrogen-bonded to the hydroxide ion. wikipedia.org The first water molecule binds very strongly to form the H₃O₂⁻ complex. lsbu.ac.uk

Investigations using neutron diffraction and molecular dynamics simulations on related tetraalkylammonium ions, such as tetramethylammonium (TMA⁺), provide further insight into the hydration structure. rsc.orgrsc.org These studies confirm a well-defined, albeit weak, "apolar" type of hydration for the cation. acs.orgrsc.org The water molecules in the hydration shell show slower diffusion and reorientation compared to bulk water, a common feature for both hydrophobic solutes and ions. acs.orgacs.org

The ionic bond in tetraalkylammonium salts has been investigated using density functional theory (DFT). For the analogous tetramethylammonium hydroxide, calculations show a significant charge separation. The nitrogen atom in the cation carries a positive charge, while the hydroxide oxygen is highly electronegative, polarizing the O-H bond. acs.org This charge distribution governs the electrostatic attraction that constitutes the ionic bond between the cation and the anion.

The table below summarizes crystallographic data for a known hydrate (B1144303) of this compound.

| Parameter | Value |

| Compound | This compound tetrahydrate (NEt₄OH·4H₂O) |

| Formula | C₈H₂₉NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 7.766 |

| b (Å) | 11.67 |

| c (Å) | 14.385 |

| Cell Volume (ų) | 1303.7 |

| Temperature (K) | 153 |

| Data sourced from the Crystallography Open Database. crystallography.net |

The following table presents key parameters related to the molecular interactions of the constituent ions.

| Interaction Parameter | Ion/Species | Value/Description |

| Effective Ionic Radius | Tetraethylammonium ([TEA]⁺) | ~0.45 nm wikipedia.org |

| Hydration Type | Tetraethylammonium ([TEA]⁺) | Hydrophobic hydration acs.org |

| Primary Hydration Shell | Hydroxide (OH⁻) | Evidence supports a four-coordinated shell pnnl.govpnas.org |

| Key Hydrated Species | Hydroxide (OH⁻) | H₃O₂⁻, H₇O₄⁻ (HO⁻··(HOH)₃) lsbu.ac.uk |

| O···O distance in H₃O₂⁻ | Hydroxide Hydrate | ~2.50 Å lsbu.ac.uk |

| Water Molecule Orientation | Around [TMA]⁺ (analog) | Dipole moment nearly tangent to the ion surface acs.org |

Applications in Advanced Materials Science and Engineering

Role as a Structure-Directing Agent (SDA) in Zeolite Synthesis

Tetraethylammonium (B1195904) hydroxide (B78521) is a widely utilized organic structure-directing agent in the hydrothermal synthesis of various zeolites. rsc.orgwikipedia.org Its presence in the synthesis gel influences the crystallization process, leading to the formation of specific zeolite framework topologies with desired properties.

Directed Synthesis of High Silica Zeolites

TEAOH is instrumental in the synthesis of a range of high-silica zeolites, materials prized for their thermal and hydrothermal stability, which are crucial for catalytic applications. rsc.orgrsc.org

Zeolite Y: High-silica Zeolite Y, with a SiO2/Al2O3 ratio significantly higher than conventionally synthesized versions, has been successfully produced using TEAOH as an SDA. rsc.orgrsc.orgresearchgate.net For instance, a highly crystalline Zeolite Y with a SiO2/Al2O3 ratio of 7.76 has been achieved, demonstrating exceptional thermal and hydrothermal stability. rsc.orgrsc.orgresearchgate.net The ratio of TEA+ to Na+ ions in the initial gel is a critical factor in determining the final silica-to-alumina ratio of the product. rsc.org

ZSM-5: TEAOH has been employed in the synthesis of ZSM-5 zeolites, often in combination with other amines as co-directing agents. researchgate.netufv.br Studies have shown that binary mixtures of TEAOH and n-butylamine can lead to the formation of highly crystalline ZSM-5 without competing phases. researchgate.netufv.br

ZSM-12: Research has explored the use of various organic templates, including tetraethylammonium ions, in the synthesis of ZSM-12.

Zeolite Beta: TEAOH is a key template for the synthesis of Zeolite Beta. wikipedia.orgacs.orgrsc.org The crystallization process involves the transformation of amorphous TEA+-aluminosilicate species into the Zeolite Beta structure, induced by the clustering and conformational changes of the TEA+ cations. acs.org The synthesis is typically carried out in a dense hydrogel system. acs.org

ZSM-20: TEAOH is known to direct the synthesis of ZSM-20, a zeolite whose structure is an intergrowth of the cubic FAU (Faujasite) and hexagonal EMT topologies. rsc.org

SAPO-34: Tetraethylammonium hydroxide has been used as a template in the hydrothermal synthesis of SAPO-34 molecular sieves. scitepress.org Studies comparing different templates have shown that TEAOH-directed SAPO-34 catalysts can exhibit smaller crystal sizes and excellent catalytic performance in reactions like the conversion of dimethyl ether to olefins. scitepress.orgacs.org

Control of Zeolite Framework Topology and Crystallization Kinetics

The presence and conformation of the tetraethylammonium cation significantly influence the resulting zeolite framework. The TEA+ ion can exist in different conformations, and the interaction between these conformers and the silicate (B1173343) or aluminosilicate (B74896) species in the synthesis gel directs the formation of specific pore structures and framework topologies. shokubai.org For example, the formation of 3-ring and 4-ring silicate oligomers, which are precursors to the final zeolite structure, is influenced by the presence of TEA+. nih.govacs.org Ab initio molecular dynamics simulations have shown that TEA+ plays a crucial role in controlling the reactivity of different silicate oligomers during the initial stages of zeolite formation. nih.govacs.org

The crystallization kinetics are also affected by TEAOH. The transformation from an amorphous gel to a crystalline zeolite involves nucleation and crystal growth, processes that are mediated by the organic template. For instance, in the synthesis of Zeolite Beta, the induction period, where the amorphous species gradually transform into a zeolite-like structure, is a critical step influenced by TEA+. acs.org

Engineering of Hierarchical Porosity and Mesopore Formation in Zeolites

Hierarchical zeolites, which possess both micropores and mesopores, offer improved mass transport properties, which is advantageous in catalysis. TEAOH has been utilized in strategies to create such materials. One approach involves using TEAOH in combination with other agents to introduce mesoporosity. For example, a facile procedure for synthesizing Zeolite Beta with micro-mesoporosity has been reported using TEAOH and crystal seeds as micropore-directing agents, assisted by citric acid. nih.gov The proposed mechanism suggests that citric acid interacts with both the aluminosilicate species and TEAOH to form a semimicelle, which leads to the formation of the mesostructure. nih.gov

Furthermore, quaternary ammonium (B1175870) hydroxides, including tetrapropylammonium (B79313) hydroxide (TPAOH) and tetrabutylammonium (B224687) hydroxide (TBAOH), which are structurally related to TEAOH, are used in post-synthetic treatments to create mesopores in zeolites through desilication. nih.govnih.govresearchgate.netnih.govacs.org These agents can protect the zeolite framework during the process, preserving crystallinity while introducing mesoporosity. nih.gov

Influence on Framework SiO2/Al2O3 Ratio and Acidic Properties of Zeolites

The concentration of TEAOH in the synthesis gel has a direct impact on the silicon-to-aluminum ratio (SiO2/Al2O3) of the resulting zeolite. In the synthesis of high-silica Zeolite Y, increasing the TEA+/Na+ ratio in the starting gel leads to a higher incorporation of tetraethylammonium ions into the FAU framework, which in turn increases the SiO2/Al2O3 ratio of the final product. rsc.org

The acidic properties of zeolites, which are crucial for their catalytic activity, are also influenced by the use of TEAOH. The incorporation of aluminum into the zeolite framework creates Brønsted acid sites. By controlling the SiO2/Al2O3 ratio, TEAOH indirectly influences the density of these acid sites. Moreover, the interaction between the positively charged TEA+ cation and the negatively charged zeolite framework can affect the strength of the acid sites. shokubai.org Studies have shown a correlation between the conformation of the occluded TEA+ cation and the acid site strength, with stronger acid sites leading to a greater proportion of a specific conformer. shokubai.org

Nanomaterial Synthesis and Functionalization

Beyond zeolite synthesis, this compound finds application in the preparation of other nanomaterials.

Preparation of Nanocrystalline Anatase Films

TEAOH has been used as a peptizing agent for titania sols in the preparation of nanocrystalline anatase (a polymorph of TiO2) films. researchgate.net Hydrothermal treatment of dip-coated TiO2 gel films derived from these TEAOH-peptized sols yields uniform films with fine grains. researchgate.net This method has been shown to be an effective alternative to traditional calcination for producing nanocrystalline titania films. researchgate.net

Applications in Electronic Materials and Display Technologies

This compound is a key chemical in the fabrication of electronic components and displays, primarily due to its utility as a selective etchant and its role in the formulation of chemicals for flat panel displays and photovoltaics. thermofisher.com

In semiconductor manufacturing, selective etching is a critical step for creating the intricate patterns and structures on silicon wafers. While tetramethylammonium (B1211777) hydroxide (TMAH) is more commonly cited for anisotropic etching of silicon, the broader class of quaternary ammonium hydroxides, including TEAH, finds application in these processes. bohrium.comwikipedia.org These organic bases are favored in certain applications over inorganic alkalis like potassium hydroxide because they are metal-ion-free, which is crucial for preventing contamination in sensitive electronic devices. wikipedia.org

The etching process involves the chemical removal of material from a substrate in specific areas. The selectivity of an etchant refers to its ability to remove one material at a much higher rate than another. This is essential for creating features without damaging underlying or adjacent layers. For instance, a wet etch chemistry can be designed to have a high selectivity for polysilicon over silicon dioxide and copper. scholasticahq.com While specific data on TEAH's etch rates are less common in public literature compared to TMAH, its chemical properties as a strong base make it a candidate for similar applications where metal-ion-free and selective etching is required. thermofisher.com

The applications of this compound extend to the manufacturing of flat panel displays and photovoltaic devices. thermofisher.com In the production of flat panel displays, various chemical formulations are used for cleaning, etching, and stripping processes. The properties of TEAH as a strong organic base are beneficial in these formulations.

In the field of photovoltaics, research has shown that surface treatment of silicon nanowires with a related compound, tetramethylammonium hydroxide (TMAH), can significantly enhance the power conversion efficiency of hybrid solar cells. rsc.org This suggests that the etching and surface modification properties of quaternary ammonium hydroxides can play a role in improving the performance of solar energy materials. While direct studies on TEAH in this specific application are less prevalent, its chemical similarity to TMAH indicates its potential for similar uses in optimizing the interfaces within photovoltaic devices. thermofisher.comrsc.org

Development of Polymer Electrolytes for Energy Applications

This compound is a key component in the development of polymer electrolytes, particularly for energy storage and conversion devices like supercapacitors and fuel cells. These electrolytes are crucial for ion transport between the electrodes.

TEAH is used to create hydroxide-ion conducting polymer electrolytes. researchgate.net These electrolytes are a type of solid or quasi-solid material that allows the transport of hydroxide ions (OH-). They are being investigated as alternatives to liquid electrolytes due to their potential for improved safety, flexibility, and device miniaturization. Anion exchange membranes, a type of hydroxide-ion conducting polymer electrolyte, are critical components in alkaline fuel cells.

The tetraethylammonium cation in TEAH can be incorporated into a polymer matrix, and the hydroxide ion provides the mobile charge carrier. Research has explored the use of TEAH in combination with various polymer hosts to create these conductive materials. researchgate.net

For a polymer electrolyte to be effective, the ionic compound must be compatible with the host polymer matrix. This compound has been shown to be compatible with several common polymer hosts, including poly(vinyl alcohol) (PVA) and polyacrylamide (PAM). researchgate.net

In one study, alkaline polymer electrolytes were successfully prepared by blending TEAH with PVA. researchgate.net The resulting material exhibited good ionic conductivity. The compatibility between TEAH and PVA allows for the formation of a stable, homogeneous electrolyte film. Similarly, research on hydrogels has demonstrated the compatibility of polyacrylamide with various ionic species, suggesting its potential as a host for TEAH-based electrolytes. mdpi.comresearchgate.net The interaction between the polymer chains and the ions of TEAH facilitates the creation of a conductive pathway for hydroxide ions.

| Polymer Host | Ionic Compound | Application | Key Finding |

| Poly(vinyl alcohol) (PVA) | This compound (TEAOH) | Alkaline polymer electrolytes | Optimized TEAOH-PVA electrolyte was developed and characterized. researchgate.net |

| Polyacrylamide (PAM) | This compound (TEAOH) | Hydroxide-conducting electrolytes | PAM has been used in conjunction with TEAH to create hydroxide-conducting electrolytes. researchgate.net |

Enhancement of Ionic Conductivity and Shelf-Life in Electrolyte Systems

This compound (TEAOH) has been identified as a critical component in the formulation of advanced polymer electrolytes, particularly for flexible energy storage devices. Its primary role is to enhance both ionic conductivity and the operational lifespan of these systems.

Detailed Research Findings:

A notable application of TEAOH is in polymer electrolytes for flexible zinc-air batteries. Research has shown that using TEAOH as the ionic conductor within a poly(vinyl alcohol) (PVA) polymer host results in an electrolyte with a remarkable water retention capability. oup.comoup.comrsc.org This property is crucial for extending the shelf life and working life of the batteries. oup.comoup.comrsc.org

Electrolytes fabricated with TEAOH and PVA have demonstrated the ability to maintain a high ionic conductivity of 30 mS/cm⁻¹ for over two weeks. oup.comoup.comrsc.org This sustained performance represents a significant improvement over electrolytes based on the more commonly used potassium hydroxide (KOH), which often suffer from degradation over shorter periods. oup.comrsc.org The enhanced stability and conductivity offered by TEAOH-based electrolytes are key to developing more reliable and long-lasting flexible batteries. oup.comoup.com

| Electrolyte System | Host Polymer | Key Feature | Ionic Conductivity (mS/cm⁻¹) | Performance Duration |

| TEAOH-PVA | Poly(vinyl alcohol) | Excellent water retention, improved shelf-life | 30 | Maintained for over 2 weeks |

| KOH-PVA | Poly(vinyl alcohol) | Commonly used, but prone to degradation | - | Shorter lifespan compared to TEAOH-PVA |

This table presents a comparison of properties between TEAOH-PVA and KOH-PVA electrolyte systems based on available research findings.

Integration in Electrochemical Energy Storage Devices (e.g., Solid Electrochemical Capacitors, Flexible Zinc-Air Batteries)

The beneficial properties of TEAOH-based electrolytes have led to their successful integration into various electrochemical energy storage devices, including solid electrochemical capacitors and flexible zinc-air batteries.

Detailed Research Findings:

In the realm of solid electrochemical capacitors (ECs) , TEAOH has been a key component in developing hydroxide (OH⁻) ion-conducting polymer electrolytes. rsc.org When combined with polymers like poly(vinyl alcohol) (PVA) or polyacrylamide (PAM), TEAOH forms a stable polymer-gel electrolyte. rsc.org An optimized TEAOH-PVA electrolyte has been shown to be superior to its KOH-PVA counterpart under both controlled and ambient conditions. rsc.org Solid ECs using TEAOH-based electrolytes have exhibited excellent ionic conductivity, exceeding 10 mS/cm⁻¹ at room temperature, and a stable shelf-life of over 80 days. rsc.org These solid-state devices not only match the capacitance of their liquid counterparts but also offer enhanced safety, lighter weight, a flexible form factor, and superior cycle-life. rsc.org

For flexible zinc-air batteries , TEAOH is used to replace KOH as the ionic conductor in the gel electrolyte, leading to significantly improved performance. rsc.org Zinc-air batteries assembled with a TEAOH-PVA electrolyte demonstrate excellent discharge performance and cycling life, with no notable degradation observed after two weeks. oup.comrsc.org This is a marked improvement compared to batteries using the standard KOH-PVA electrolyte. oup.comrsc.org The enhanced water retention of the TEAOH electrolyte contributes to a longer discharge time and a greatly improved shelf life. rsc.org These high-performance, flexible batteries have been shown to be capable of powering devices like LED watches and mobile phones, highlighting their potential in portable electronics. oup.comrsc.org

| Device Type | Electrolyte Composition | Key Performance Metrics |

| Solid Electrochemical Capacitor | TEAOH-PVA / TEAOH-PAM | Ionic Conductivity: >10 mS/cm⁻¹; Shelf-life: >80 days; Outperforms liquid devices in cycle-life. |

| Flexible Zinc-Air Battery | TEAOH-PVA | Excellent discharge performance and cycling life; No notable degradation after 2 weeks; Longer discharge time than KOH-PVA based batteries. |

This table summarizes the performance of electrochemical energy storage devices integrated with TEAOH-based electrolytes.

Utilization in Advanced Ceramics Synthesis

This compound is employed as an organic structure-directing agent (OSDA) in the synthesis of advanced crystalline materials, specifically zeolites, which are a class of microporous aluminosilicate ceramics. oup.comrsc.orgrsc.org Its use represents a more economical approach compared to the complex and expensive OSDAs traditionally required for synthesizing certain zeolite frameworks. oup.com

Detailed Research Findings:

Research has demonstrated the successful synthesis of high-silica zeolite Y using TEAOH as the sole OSDA. rsc.orgrsc.org The resulting zeolite exhibits a pure FAU topology with a high silica-to-alumina ratio (SiO₂/Al₂O₃) of up to 7.76, which contributes to outstanding thermal and hydrothermal stability. rsc.orgrsc.org The concentration of TEA⁺ ions relative to Na⁺ ions in the initial gel is a critical factor that influences the final structure and composition of the zeolite product. rsc.org

Furthermore, TEAOH has been effectively used in the seed-directed synthesis of CON-type aluminoborosilicate zeolites. oup.com In this method, TEAOH acts as a simple OSDA, replacing more complex agents and making the synthesis more practical for industrial applications like oil refining. oup.com The presence of TEAOH, in conjunction with specific seed crystals and a balance of sodium and potassium ions, plays a crucial role in directing the crystallization towards the desired CON-type framework. oup.com These findings underscore the utility of TEAOH as a cost-effective and viable template for producing highly stable and structurally complex advanced ceramics.

Catalytic Performance in Petrochemical Processes (e.g., Methanol (B129727) to Propylene (B89431) (MTP) Reaction)

In the realm of large-scale petrochemical production, the Methanol to Propylene (MTP) process represents a critical technology for producing a key building block for polymers from non-oil sources. sid.irvcdcenter.com While not a direct catalyst in the MTP reaction itself, this compound is indispensable as a structure-directing agent (SDA), or template, in the synthesis of the highly effective zeolite catalysts used in the process, such as SAPO-34. sid.ir

The MTP process converts methanol into propylene over a solid-acid catalyst, typically a microporous molecular sieve like SAPO-34 or ZSM-5, at elevated temperatures. sid.irresearchgate.net The specific structure and acidity of the catalyst are paramount in determining the selectivity and efficiency of the conversion. The synthesis of SAPO-34 via a hydrothermal method utilizes TEAOH to direct the formation of the specific chabazite (B1143428) (CHA) cage structure. sid.ir This unique pore architecture (0.38 nm × 0.38 nm) is highly effective at selectively producing light olefins but is also prone to deactivation from coke formation. sid.ir

The performance of these catalysts, whose existence is enabled by templates like TEAOH, is summarized below. The process typically involves a pre-reaction to convert methanol to dimethyl ether (DME), which is then fed into the main MTP reactor. vcdcenter.comgoogle.com

Table 2: Typical MTP Process Conditions and Catalyst Performance

| Parameter | Typical Value/Range | Catalyst Type |

|---|---|---|

| Reaction Temperature | 390-450 °C | SAPO-34 |

| Reactor Pressure | Atmospheric | SAPO-34 |

| Propylene Selectivity | ~45-50% | Modified ZSM-5 |

| Ethylene (B1197577) Selectivity | Varies, lower than propylene | ZSM-5 |

| Catalyst Lifetime | Variable, requires regeneration | SAPO-34 / ZSM-5 |

Data compiled from various sources on MTP processes utilizing zeolite catalysts. sid.irresearchgate.net

Therefore, the catalytic role of this compound in the petrochemical industry is indirect but crucial. It enables the creation of precisely structured nanomaterials that serve as the active catalysts for converting methanol into high-value propylene.

Electrochemical Applications

Supporting Electrolyte

A supporting electrolyte is an electrochemically inactive salt added to a solution to increase its conductivity and minimize the migration of electroactive species. alfa-chemistry.comwikipedia.org Tetraethylammonium salts, including the hydroxide, are often used as supporting electrolytes in various electrochemical studies, particularly in non-aqueous systems. wikipedia.org They provide a high ionic strength and a wide potential window, which are desirable properties for a supporting electrolyte.

Preparation of Electrode Materials and Electrolytes

TEAOH is also involved in the preparation of materials for electrochemical devices. For example, it has been used in the development of alkaline polymer electrolytes for electrochemical capacitors and flexible zinc-air batteries. researchgate.netresearchgate.netnih.gov In these applications, TEAOH serves as the ionic conductor within a polymer matrix, such as polyvinyl alcohol (PVA). researchgate.netnih.gov These electrolytes exhibit good ionic conductivity and can enhance the performance and stability of the energy storage devices. nih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and investigating the mechanistic pathways involving tetraethylammonium (B1195904) hydroxide (B78521). Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and commonly utilized techniques for these purposes.

NMR Spectroscopy

Proton (¹H) NMR spectroscopy is a primary tool for verifying the identity and purity of tetraethylammonium hydroxide. The ¹H NMR spectrum of TEAOH is characterized by distinct signals corresponding to the ethyl groups attached to the central nitrogen atom. Typically, a quartet and a triplet are observed, arising from the spin-spin coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The integration of these signals provides a quantitative measure of the protons in each environment, confirming the tetraethylammonium cation structure. chemicalbook.comspectrabase.comthermofisher.com

The chemical shifts of these signals can be influenced by the solvent and the concentration of the solution. For instance, in a deuterium (B1214612) oxide (D₂O) solution, the methylene protons of the tetraethylammonium cation typically appear as a quartet, while the methyl protons present as a triplet.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the vibrational modes of the molecules within a sample, allowing for the identification of functional groups. In the analysis of this compound, FTIR spectra exhibit characteristic absorption bands corresponding to the C-H, C-N, and O-H bonds. The presence of water in aqueous solutions of TEAOH is readily identified by a broad O-H stretching band. chemicalbook.com The C-H stretching and bending vibrations of the ethyl groups also give rise to prominent peaks in the spectrum. These spectral fingerprints are useful for confirming the presence of the tetraethylammonium cation and for studying its interactions with other molecules or surfaces.

Electrochemical Techniques for Material and Solution Characterization

Electrochemical techniques are indispensable for characterizing the behavior of this compound in solution, particularly in its role as a supporting electrolyte in electrochemical studies. sigmaaldrich.com Cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy are key methods used to investigate its electrochemical window, reaction kinetics, and interfacial properties.

Cyclic Voltammetry

Cyclic voltammetry (CV) is used to study the electrochemical behavior of TEAOH and its interaction with analytes at an electrode surface. By scanning the potential of a working electrode and measuring the resulting current, the stability of TEAOH as an electrolyte over a specific potential range can be determined. In studies involving other electroactive species, the presence of TEAOH can influence the observed redox peaks. For example, in the cyclic voltammetry of hydroquinone, the addition of a related compound, tetrabutylammonium (B224687) hydroxide, alters the electrochemical response, demonstrating the role of the quaternary ammonium (B1175870) hydroxide in the reaction mechanism. researchgate.net The reaction of the tetraethylammonium cation with certain reduced metal complexes has also been examined using slow scan rate cyclic voltammograms. marquette.edu

Chronoamperometry

Chronoamperometry involves stepping the potential of an electrode and monitoring the current as a function of time. This technique can be used to study the kinetics of electrochemical reactions where TEAOH might be involved, either as a reactant or as part of the supporting electrolyte. By analyzing the current decay over time, information about diffusion-controlled processes and reaction rates can be obtained.

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of an electrode in contact with a TEAOH solution. By applying a small amplitude AC potential over a range of frequencies and measuring the impedance response, a wealth of information can be obtained about the double-layer capacitance, charge transfer resistance, and diffusion processes. researchgate.net EIS is particularly useful for characterizing the performance of materials where TEAOH is used as an electrolyte or a surface modifier.

The following table summarizes the key electrochemical parameters that can be determined using these techniques:

| Technique | Measured Parameters | Information Obtained |

| Cyclic Voltammetry | Peak potentials (Ep), Peak currents (Ip) | Redox behavior, Electrochemical stability window, Reaction mechanisms |

| Chronoamperometry | Current vs. Time (I-t) | Diffusion coefficients, Reaction kinetics |

| Electrochemical Impedance Spectroscopy | Impedance (Z), Phase angle (θ) | Double-layer capacitance, Charge transfer resistance, Solution resistance |

X-ray Diffraction and Scattering Methods for Crystalline and Amorphous Materials

X-ray diffraction (XRD) and scattering techniques are crucial for determining the atomic and molecular structure of materials. While anhydrous this compound has not been isolated, several of its hydrates have been crystallized and their structures elucidated using X-ray diffraction. wikipedia.org These studies have revealed that the crystal lattice consists of well-separated tetraethylammonium cations and hydroxide anions, with the hydroxide ions being hydrogen-bonded to water molecules. wikipedia.org

Adsorption/Desorption Isotherms for Porosity and Surface Area Analysis

Nitrogen physisorption is a standard technique for characterizing the porous structure and surface area of materials. While not a direct analysis of TEAOH itself, this method is relevant when TEAOH is used in the synthesis or modification of porous materials. The adsorption and desorption isotherms of nitrogen gas at cryogenic temperatures provide detailed information about the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution of these materials. For instance, after using TEAOH as a template for zeolite synthesis, nitrogen physisorption would be used to characterize the porosity of the final product.

Thermal Analysis Techniques for Degradation and Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition behavior of this compound. utu.fi

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When analyzing hydrates of TEAOH, TGA can be used to determine the temperature at which dehydration occurs, observed as a distinct mass loss. At higher temperatures, the decomposition of the tetraethylammonium cation occurs. The resulting TGA curve provides information on the decomposition temperature range and the residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. For TEAOH hydrates, DSC can detect the endothermic process of melting. When coupled with TGA in a simultaneous thermal analysis (STA) instrument, both mass loss and thermal events can be correlated, providing a more complete picture of the thermal behavior of the compound. youtube.com The study of reaction kinetics through thermal analysis can also predict the behavior of materials under different temperature conditions. youtube.com

The table below outlines the information derived from thermal analysis of this compound:

| Technique | Measured Property | Information Obtained |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Decomposition temperatures, Thermal stability, Dehydration events |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, Phase transitions, Reaction enthalpies |

Theoretical and Computational Modeling in Tetraethylammonium Hydroxide Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the tetraethylammonium (B1195904) cation and its interactions. acs.orgresearchgate.netacs.orgresearchgate.netnih.govacs.orgnih.govumn.edu DFT allows for the detailed examination of electronic structure, which governs chemical reactivity and bonding. umn.edu

DFT calculations have been pivotal in elucidating the degradation mechanisms of tetraalkylammonium cations, which are relevant to the stability of materials like anion exchange membranes. acs.orgresearchgate.net For the related tetramethylammonium (B1211777) (TMA) cation, studies have explored pathways such as SN2 attack by hydroxide (B78521), Hofmann elimination, and ylide formation. acs.orgresearchgate.net These calculations help identify the transition states and energy barriers associated with each pathway, providing a deeper understanding of the factors that influence the stability of the cation. acs.org For instance, in the case of ethyltrimethylammonium, Hofmann elimination was found to have a lower energy barrier than the SN2 pathway. researchgate.net The presence of a deep eutectic solvent has been computationally shown to enhance the chemical stability of TMA head groups by inhibiting degradation mechanisms. researchgate.net

DFT studies have provided significant insights into the nature of the ionic bond between the tetraalkylammonium cation and anions like hydroxide. acs.orgnih.govacs.orgnih.gov Contrary to the simplified view of a point charge on the nitrogen atom, calculations show that the positive charge is distributed over the entire cation. nih.govacs.org The interaction is not purely electrostatic, with evidence of polarization and even some covalent character. nih.gov The electronegative oxygen atom in the hydroxide anion polarizes its O-H bond, and in turn, the hydroxide ion interacts with the hydrogen atoms of the ethyl groups of the tetraethylammonium cation. acs.org This detailed charge distribution analysis reveals that the bonding is more complex than a simple ionic attraction. acs.orgnih.gov

Table 1: Calculated Charges on Atoms in Tetramethylammonium Hydroxide from DFT Studies This table is based on data for the closely related tetramethylammonium cation, as specific data for tetraethylammonium was not available in the searched literature. The principles of charge distribution and polarization are expected to be similar.

| Atom/Group | Calculated Charge (e) |

| Hydroxide Oxygen | -1.322 |

| Hydroxide Hydrogen | +0.432 |

| Total Hydroxide Ion | -0.884 |

| Data derived from studies on tetramethylammonium hydroxide. acs.org |

Computational studies using DFT are crucial for predicting the stability of tetraethylammonium hydroxide by modeling its degradation pathways. acs.orgresearchgate.netresearchgate.net These studies calculate the energy barriers for various decomposition reactions, such as the Hofmann elimination, which is a known degradation route for this compound, yielding triethylamine (B128534) and ethylene (B1197577). wikipedia.org The stability can be quantified by the HOMO-LUMO energy gap; a larger gap generally implies greater stability. researchgate.net Theoretical investigations have shown that factors like solvation and the presence of other molecules can significantly impact the stability of tetraalkylammonium cations. researchgate.netresearchgate.net For example, modeling has shown that the immediate solvation shell around the hydroxide ion plays a critical role in the reaction mechanism. researchgate.net

Table 2: Calculated Energy Barriers for Degradation Pathways of Related Alkylammonium Cations This table presents data for model cations to illustrate the types of insights gained from computational studies. Specific values for this compound may vary.

| Cation | Degradation Pathway | Free Energy Barrier (kcal/mol) |

| Tetramethylammonium | SN2 Attack | 17.0 |

| Ethyltrimethylammonium | SN2 Pathway | 23.0 |

| Ethyltrimethylammonium | Hofmann Elimination | 12.8 |

| Data obtained from DFT studies at 298 K. researchgate.net |

Molecular Dynamics Simulations for Solution-Phase and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of this compound in solution and at interfaces. scispace.comnih.govresearchgate.netnih.govnih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of complex processes. nih.govnih.gov

In the solution phase, MD simulations can reveal details about solvation structure, ion pairing, and the dynamics of the tetraethylammonium and hydroxide ions. These simulations have been used to understand how solutes like tetraalkylammonium salts affect the properties of aqueous solutions. scispace.comresearchgate.net

At interfaces, such as the gas-liquid or liquid-solid interface, MD simulations provide insights into phenomena like surface tension and adsorption. scispace.comresearchgate.net For instance, simulations of the related tetrabutylammonium (B224687) bromide at a gas/water interface have shown that the cation can reduce the surface tension and increase the adsorption of gases. scispace.com This has implications for applications where interfacial properties are important. scispace.comresearchgate.net

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, is a growing area of research for understanding the biological or chemical activity of compounds like this compound. nih.govfrontiersin.orgnih.govresearchgate.net These models aim to establish a mathematical relationship between the chemical structure of a molecule and its activity. nih.govresearchgate.net

While specific QSAR models for this compound were not found in the provided search results, the principles of this approach are broadly applicable. For example, QSAR models are used to predict the toxicity of chemicals based on their structural features. nih.govnih.govresearchgate.net By analyzing a large dataset of compounds with known activities, these models can identify the molecular descriptors that are most influential. This allows for the prediction of the activity of new or untested compounds, which can be valuable in areas like drug discovery and toxicology. nih.govnih.gov

Computational Approaches to Ion Exchange and Adsorption Processes

Computational methods are also employed to understand and predict the behavior of tetraethylammonium ions in ion exchange and adsorption processes. researchgate.netresearchgate.net These processes are important for the removal of tetraalkylammonium compounds from wastewater. researchgate.net

Modeling can help to elucidate the mechanism of interaction between the tetraethylammonium cation and the adsorbent material, such as an ion exchange resin or graphene oxide. researchgate.netresearchgate.net For the related tetramethylammonium ion, studies have shown that the adsorption mechanism onto graphene oxide can be attributed to ion exchange between the cation and protons on the surface of the adsorbent. researchgate.net Computational models can also be used to predict the uptake capacity and selectivity of different adsorbent materials. For instance, the selectivity coefficient of a strong acid cation exchange resin for tetramethylammonium over hydrogen ions has been calculated to be 5.16. researchgate.net

Environmental and Sustainability Research Aspects of Tetraethylammonium Hydroxide

Tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH) is a quaternary ammonium (B1175870) compound that features in various research areas connected to environmental science and sustainability. Its applications are being explored within the framework of green chemistry, waste management, and resource recovery, reflecting a broader scientific effort to develop more sustainable industrial processes.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Approaches and Scalable Production Methods